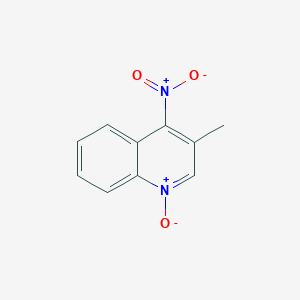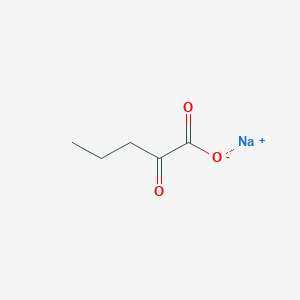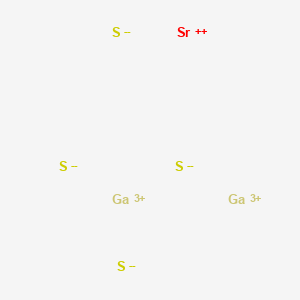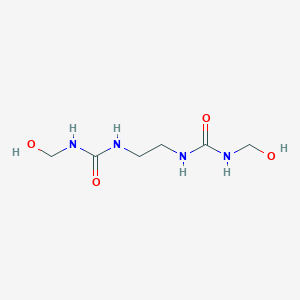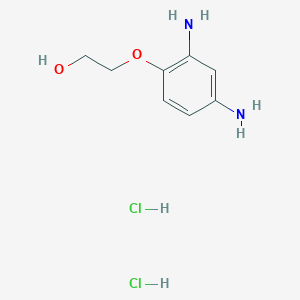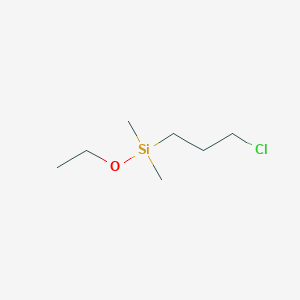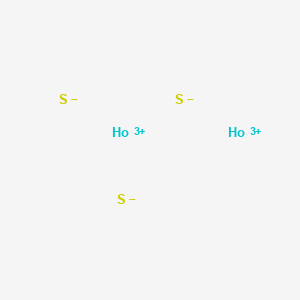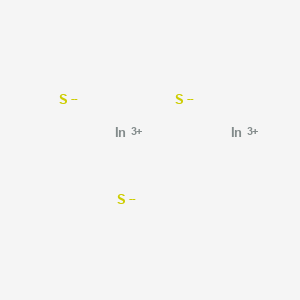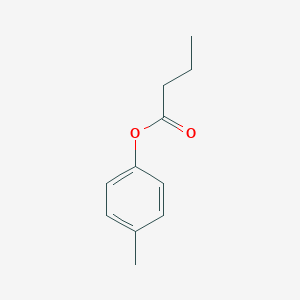
p-Tolyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Tolyl butyrate is a chemical compound that belongs to the class of esters. It is commonly used in the chemical research industry as a solvent, a reagent, and a building block for the synthesis of other chemical compounds. p-Tolyl butyrate is also known for its potential use in the pharmaceutical industry due to its various biological activities.
Mécanisme D'action
The exact mechanism of action of p-Tolyl butyrate is not fully understood. However, it has been suggested that it exerts its biological activities through the modulation of various signaling pathways. For example, p-Tolyl butyrate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, p-Tolyl butyrate has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Effets Biochimiques Et Physiologiques
P-Tolyl butyrate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, p-Tolyl butyrate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, p-Tolyl butyrate has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using p-Tolyl butyrate in lab experiments is its low toxicity. It has been shown to have a low risk of adverse effects, making it a safe compound to work with. In addition, p-Tolyl butyrate is readily available and relatively inexpensive, making it an attractive option for researchers. However, one of the limitations of using p-Tolyl butyrate is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the research of p-Tolyl butyrate. One area of interest is the development of p-Tolyl butyrate-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential use of p-Tolyl butyrate in the treatment of cancer. Furthermore, the development of novel synthesis methods for p-Tolyl butyrate could lead to the discovery of new chemical compounds with potential biological activities.
Méthodes De Synthèse
The synthesis of p-Tolyl butyrate can be achieved through various methods. One of the most common methods is the esterification of p-Tolyl alcohol with butyric acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or chromatography.
Applications De Recherche Scientifique
P-Tolyl butyrate has been extensively studied for its potential use in the pharmaceutical industry. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. In addition, p-Tolyl butyrate has been shown to have a positive effect on the central nervous system and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
14617-92-6 |
|---|---|
Nom du produit |
p-Tolyl butyrate |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(4-methylphenyl) butanoate |
InChI |
InChI=1S/C11H14O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
RRXBRABFDRJAPX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)C |
SMILES canonique |
CCCC(=O)OC1=CC=C(C=C1)C |
Autres numéros CAS |
14617-92-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



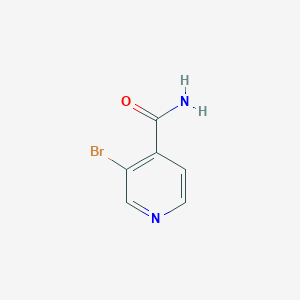
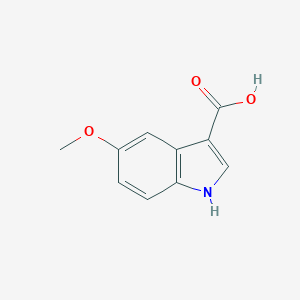
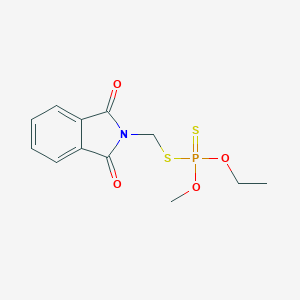
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
